2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate
Description
2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate is an organic compound with the molecular formula C14H24O5. It is characterized by the presence of ester and ether functional groups, making it a versatile compound in various chemical reactions and applications .
Properties
CAS No. |
61708-46-1 |
|---|---|
Molecular Formula |
C14H24O5 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-(2-prop-2-enoyloxyethoxy)ethyl heptanoate |
InChI |
InChI=1S/C14H24O5/c1-3-5-6-7-8-14(16)19-12-10-17-9-11-18-13(15)4-2/h4H,2-3,5-12H2,1H3 |
InChI Key |
ZGRMLYFWLPZZGI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCCOCCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate typically involves the esterification of heptanoic acid with 2-[2-(hydroxyethoxy)ethoxy]ethyl acrylate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Heptanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters.
Scientific Research Applications
2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate involves its ability to undergo polymerization reactions. The acrylate group can form cross-linked networks, providing structural integrity and stability to the resulting polymers. The ester and ether groups contribute to the compound’s reactivity and compatibility with various substrates .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Acryloyloxy)ethoxy]ethyl acetate
- 2-[2-(Acryloyloxy)ethoxy]ethyl butyrate
- 2-[2-(Acryloyloxy)ethoxy]ethyl hexanoate
Uniqueness
2-[2-(Acryloyloxy)ethoxy]ethyl heptanoate is unique due to its longer alkyl chain (heptanoate), which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring water-resistant materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
